molecular formula C18H28N2O B5058346 N-(1-isopropyl-4-piperidinyl)-4-propylbenzamide

N-(1-isopropyl-4-piperidinyl)-4-propylbenzamide

Cat. No. B5058346
M. Wt: 288.4 g/mol
InChI Key: MBIIVUABTAINBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)-4-propylbenzamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 receptor antagonists. It was developed as a potential treatment for obesity and other metabolic disorders.

Mechanism of Action

A-836,339 acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and peripheral tissues. CB1 receptors are involved in the regulation of appetite, metabolism, and energy balance, and their activation has been linked to the development of obesity and other metabolic disorders.
Biochemical and Physiological Effects:
A-836,339 has been shown to reduce food intake and body weight in animal models of obesity. It has also been found to improve glucose metabolism and insulin sensitivity, suggesting that it may have potential as a treatment for type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-836,339 is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, its use in laboratory experiments is limited by its relatively short half-life and poor solubility in aqueous solutions.

Future Directions

Future research on A-836,339 may focus on its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It may also be investigated for its potential use in the treatment of drug addiction, anxiety, and depression. Further studies may also explore the development of novel formulations or delivery methods to improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of A-836,339 involves several steps, including the reaction of 1-isopropyl-4-piperidone with 4-bromobenzyl bromide to form the intermediate compound, which is then reacted with propylamine to yield the final product.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders. It has also been investigated for its potential use in the treatment of drug addiction, anxiety, and depression.

properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-15-6-8-16(9-7-15)18(21)19-17-10-12-20(13-11-17)14(2)3/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIIVUABTAINBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(propan-2-yl)piperidin-4-yl]-4-propylbenzamide

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